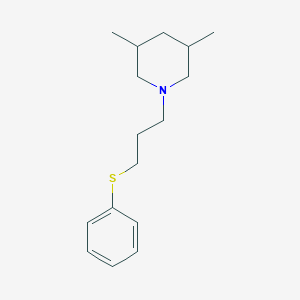
3-(3,5-dimethyl-1-piperidinyl)propyl phenyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1-piperidinyl)propyl phenyl sulfide is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5 of the piperidine ring, and a 3-phenylsulfanylpropyl group attached to the nitrogen atom. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1-piperidinyl)propyl phenyl sulfide typically involves the following steps:
Hydrogenation of 3,5-dimethylpyridine: This step involves the reduction of 3,5-dimethylpyridine using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to yield 3,5-dimethylpiperidine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-dimethyl-1-piperidinyl)propyl phenyl sulfide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Methoxy derivatives
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1-piperidinyl)propyl phenyl sulfide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-1-piperidinyl)propyl phenyl sulfide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
3,5-Dimethylpiperidine: Similar structure but lacks the 3-phenylsulfanylpropyl group.
1,3-Dimethylpiperidine: Another piperidine derivative with different substitution patterns.
Uniqueness
3-(3,5-dimethyl-1-piperidinyl)propyl phenyl sulfide is unique due to the presence of the 3-phenylsulfanylpropyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C16H25NS |
|---|---|
Peso molecular |
263.4g/mol |
Nombre IUPAC |
3,5-dimethyl-1-(3-phenylsulfanylpropyl)piperidine |
InChI |
InChI=1S/C16H25NS/c1-14-11-15(2)13-17(12-14)9-6-10-18-16-7-4-3-5-8-16/h3-5,7-8,14-15H,6,9-13H2,1-2H3 |
Clave InChI |
NAHGSCRAUMNHIA-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)CCCSC2=CC=CC=C2)C |
SMILES canónico |
CC1CC(CN(C1)CCCSC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-nitro-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B397123.png)
![2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-diethylacetamide](/img/structure/B397125.png)
amino]-N,N-diethylacetamide](/img/structure/B397126.png)
![1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one](/img/structure/B397127.png)
![3-hydroxy-4-{[(3-methoxyphenyl)imino]methyl}-N-phenyl-2-naphthamide](/img/structure/B397132.png)
![2,10-dimethyl-12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B397133.png)
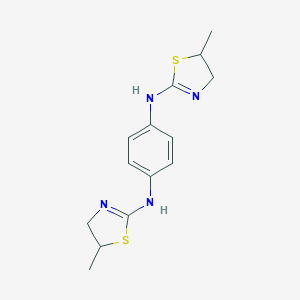
![2,10-Dichlorodibenzo[d,g][1,3,6]dioxathiocine](/img/structure/B397136.png)
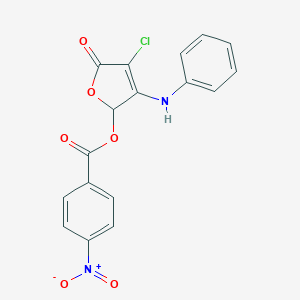
![N-[1-(1-adamantyl)ethyl]-4-[3-nitro-5-(3-methylphenoxy)phenoxy]benzamide](/img/structure/B397139.png)
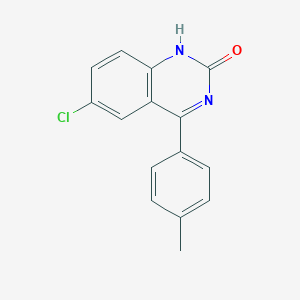
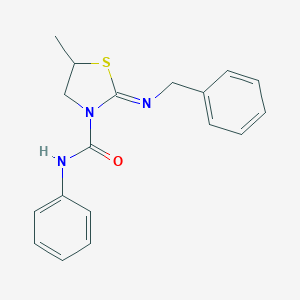
![5-(4-hydroxy-3-methoxyphenyl)-2-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B397145.png)
![4-fluoro-N-[1,4,5,6,7,8-hexahydrospiro(2H-3,1-benzothiazine-4,1'-cyclohexane)-2-ylidene]benzamide](/img/structure/B397146.png)
